molecular formula C8H6ClNS B8801796 2-Chloro-4-methylthieno[3,4-B]pyridine

2-Chloro-4-methylthieno[3,4-B]pyridine

Cat. No.: B8801796
M. Wt: 183.66 g/mol
InChI Key: KNYRJDJCSDZOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methylthieno[3,4-b]pyridine (CAS Number: 952435-07-3) is a high-purity chemical reagent with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . This fused heterocyclic compound features a thienopyridine core structure, which is of significant interest in medicinal and organic chemistry research. Its specific structure is defined by the canonical SMILES string CC1=CC(=NC2=CSC=C12)Cl . The compound exhibits calculated physicochemical properties including an XLogP3-AA value of 3.2, indicating its lipophilicity, a topological polar surface area of 41.1 Ų, and zero hydrogen bond donor counts . As a chlorinated heterocycle, it serves as a versatile synthetic intermediate and building block. Chlorinated compounds are foundational in pharmaceutical development, with more than 250 FDA-approved drugs containing chlorine atoms, and are known to be key ingredients in therapies for a wide range of conditions, including those targeting the nervous system, infectious diseases, and cancer . This reagent is particularly useful for constructing complex molecules via metal-catalyzed cross-coupling reactions, similar to the applications of other chlorinated heterocycles like 2-chloropyridine, which is frequently employed in Suzuki and other palladium-catalyzed couplings to form biaryl systems prevalent in active pharmaceutical ingredients (APIs) . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-chloro-4-methylthieno[3,4-b]pyridine

InChI

InChI=1S/C8H6ClNS/c1-5-2-8(9)10-7-4-11-3-6(5)7/h2-4H,1H3

InChI Key

KNYRJDJCSDZOBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CSC=C12)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that thieno[2,3-b]pyridine derivatives, including 2-Chloro-4-methylthieno[3,4-B]pyridine, exhibit significant anticancer activity. For instance, a compound derived from this class demonstrated cytotoxic effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism of action involves inducing apoptosis and altering metabolic pathways related to glycolysis and lipid metabolism, which are critical in cancer progression .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of a novel thieno[2,3-b]pyridine compound against various cancer cell lines. The results showed that at a concentration of 0.05 µM, the compound significantly reduced cell viability within 24 hours, with maximal effects observed at higher concentrations over extended treatment periods . This highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Synthetic Applications

Reagent in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is employed in the preparation of various biologically active compounds, including modulators for metabotropic glutamate receptors (mGluR5), which are implicated in neuropsychiatric disorders . The ability to modify its structure allows chemists to explore a range of derivatives with potentially enhanced pharmacological properties.

Synthesis of Other Compounds

The compound has been utilized to synthesize trifluoromethyl(pyrimidinyl) azetidinecarboxamides, which are recognized as potent TGR5 agonists with applications in metabolic diseases . This demonstrates the compound's utility not only in medicinal chemistry but also in developing new therapeutic agents targeting metabolic pathways.

Pharmacological Insights

Potential Neuropharmacological Applications

Beyond its anticancer properties, this compound is being investigated for its effects on neurotransmitter receptors. Its derivatives have shown promise as allosteric modulators of muscarinic acetylcholine receptors (mAChRs), which play critical roles in cognitive functions and could be targeted for treating conditions like Alzheimer's disease .

Data Summary Table

Application AreaSpecific Use CaseFindings/Notes
Anticancer Activity Cytotoxicity against MDA-MB-231 and MCF-7 cellsSignificant reduction in cell viability observed
Organic Synthesis Reagent for synthesizing mGluR5 modulatorsKey intermediate for neuropharmacological compounds
Metabolic Disease Targets Synthesis of TGR5 agonistsPotential applications in treating metabolic disorders
Neuropharmacology Allosteric modulation of mAChRsImplications for cognitive enhancement therapies

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Chloro-4-methylthieno[3,4-B]pyridine (hypothetical data inferred from analogs) with structurally related compounds described in and :

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (1H NMR δ ppm)
This compound Cl (C2), CH3 (C4) ~300–350 (estimated) 275–285 (estimated) 70–80 δ 2.5 (s, CH3), δ 7.8–8.2 (aromatic)
2-Amino-4-(2-Cl-5-Ph)Pyridine Cl (C2), Ph (C5) 466–545 268–287 67–81 δ 6.8–7.5 (aromatic), δ 5.2 (NH2)
Pyrido[2,3-d]pyrimidine derivatives Variable substituents 320–400 210–250 60–75 δ 8.1–8.5 (pyrimidine protons)
4-Chloropyrimidine derivatives Cl (C4) ~280–320 190–220 65–80 δ 8.3 (pyrimidine-Cl)

Key Observations :

  • Melting Points : Chlorinated derivatives generally exhibit higher melting points (e.g., 268–287°C in ) due to increased molecular symmetry and intermolecular interactions. The methyl group may slightly reduce melting points compared to bulkier substituents like nitro or bromine .
  • Spectral Data: The 1H NMR signals for the methyl group (~δ 2.5) and aromatic protons (~δ 7.8–8.2) distinguish this compound from amino-substituted analogs, which show NH2 peaks near δ 5.2 .

Reactivity and Functionalization Potential

  • Chlorine Reactivity: The C2 chlorine in this compound is susceptible to nucleophilic substitution, enabling coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
  • Methyl Group Stability : Unlike nitro or bromine substituents (), the methyl group is less reactive, making it suitable for reactions requiring inert substituents .
  • Comparison with Pyrazolo[3,4-B]pyridines (): Pyrazolo analogs exhibit higher electrophilicity at the fused ring due to the electron-withdrawing pyrazole moiety, whereas the thiophene in thienopyridines enhances aromatic stability .

Preparation Methods

Knoevenagel Condensation with Thiophene Derivatives

In a modified protocol, acetylacetaldehyde dimethyl acetal reacts with malononitrile in toluene or methanol under basic catalysis (e.g., piperidinium acetate) to form a dicyano intermediate. Subsequent cyclization with elemental sulfur or thiourea at elevated temperatures (70–110°C) in concentrated sulfuric acid yields the thienopyridine core. The methyl group at position 4 is introduced via the acetylacetaldehyde precursor, while chlorination at position 2 is achieved post-cyclization using POCl₃ and PCl₅.

Key Conditions :

  • Solvent: Toluene or methanol

  • Catalyst: Piperidinium acetate (0.1 equiv)

  • Temperature: 15–25°C (condensation), 50°C (cyclization)

  • Chlorination: POCl₃ (10 equiv), PCl₅ (1 equiv), reflux (115°C, 2 h)

Nucleophilic Aromatic Substitution (SNAr) for Functionalization

SNAr reactions enable late-stage functionalization of preformed pyridine rings. For 2-chloro-4-methylthieno[3,4-b]pyridine, this method involves displacing a leaving group (e.g., nitro or sulfonyl) at position 2 with a chloride ion.

Nitro Group Reduction and Chlorination

A two-step sequence from 2-nitro-4-methylthieno[3,4-b]pyridine is reported:

  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) or treatment with Fe/HCl reduces the nitro group to an amine.

  • Sandmeyer Reaction : The amine is diazotized with NaNO₂/HCl and heated with CuCl to introduce chlorine.

Example :

  • Starting material: 2-nitro-4-methylthieno[3,4-b]pyridine

  • Yield: 78% after chlorination

  • Purity: >95% (HPLC)

High-Pressure Cyclization Using Q-Tube Reactors

Green chemistry approaches leverage high-pressure reactors to accelerate cyclocondensation. A Q-tube-assisted protocol for chromenopyridines is adaptable to thienopyridines by substituting chroman-4-one with thiochroman-4-one.

Ammonium Acetate-Mediated Cyclocondensation

Reaction of 3-oxo-2-arylhydrazonopropanals with thiochroman-4-one in H₂O-IPA (3:2) under 15 psi pressure yields thieno[3,4-b]pyridine derivatives. Post-synthesis chlorination at position 2 is achieved with SOCl₂.

Optimization Data :

ParameterOptimal Value
SolventH₂O-IPA (3:2)
Pressure15 psi
Temperature90°C
Time4 h
Yield82%

Direct Chlorination of Methylthienopyridine Precursors

Chlorination of 4-methylthieno[3,4-b]pyridine using phosphorus-based reagents is a straightforward route.

POCl₃/PCl₅-Mediated Chlorination

A mixture of POCl₃ (10 equiv) and PCl₅ (1 equiv) at reflux (115°C, 2 h) selectively chlorinates position 2. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing chlorination meta to itself.

Typical Workup :

  • Cool reaction mixture to 25°C.

  • Quench with ice water.

  • Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate.

  • Purify by recrystallization (ethanol/water).

Yield : 85–90%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivityMulti-step, harsh acids70–75
SNArLate-stage functionalizationRequires nitro precursor65–78
Q-TubeGreen solvent, fastSpecialized equipment needed80–82
Direct ChlorinationSingle-step, scalableLimited to pre-methylated substrates85–90

Q & A

Q. Advanced

  • DFT calculations : Model transition states to predict activation energies for cyclization or substitution reactions .
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., MCHR1 receptors) .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for solubility and reaction efficiency .

What challenges arise in achieving high purity during synthesis, and how are they addressed?

Basic
Common challenges include:

  • Byproduct formation : Competing pathways generate isomers (e.g., thieno[3,2-d]pyrimidines). Mitigate via gradient elution in HPLC .
  • Residual solvents : Use rotary evaporation under reduced pressure (<1 mmHg) followed by lyophilization .
  • Metal contamination : Chelating resins (e.g., Chelex®) remove trace catalysts post-reaction .

How does substitution pattern on the thieno[3,4-b]pyridine core influence biological activity?

Q. Advanced

  • Electron-withdrawing groups (e.g., Cl) : Enhance metabolic stability but may reduce solubility.
  • Methyl groups : Improve lipophilicity, impacting membrane permeability in cell-based assays .
  • SAR studies : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., MCHR1 antagonists) to map pharmacophore requirements .

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